Trimethyl-[2-oxo-2-[(2,2,3-trimethyl-3-bicyclo[2.2.1]heptanyl)amino]ethyl]ammonium
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Overview
Description
Trimethyl-[2-oxo-2-[(2,2,3-trimethyl-3-bicyclo[2.2.1]heptanyl)amino]ethyl]ammonium is an amino acid amide.
Scientific Research Applications
Solubilization of Carbon Nanotubes
- Research by Tomonari et al. (2006) indicates that certain trimethyl ammonium compounds are effective in solubilizing single-walled carbon nanotubes (SWNTs) in water. This is significant for applications involving carbon nanotubes in various fields like nanotechnology and material science (Tomonari, Murakami, & Nakashima, 2006).
Polymer Synthesis and Characterization
- Goel et al. (2008) synthesized 'quat-primer polymers' bearing quaternary ammonium groups, demonstrating applications in polymer science for creating functional macromolecules with potential utility in various industrial processes (Goel, Beginn, Mourran, & Möller, 2008).
Catalysis and Organic Synthesis
- Olubanwo et al. (2018) explored the use of camphor-based amino alcohols (related to the queried compound) as ligands in enantioselective catalysis. This has implications in asymmetric synthesis, an essential aspect of pharmaceutical and fine chemical manufacturing (Olubanwo, Golen, Rheingold, & Nevalainen, 2018).
Application in Solid–Liquid Phase-Transfer Catalysis
- Tamami and Mahdavi (2002) discussed the use of a trimethyl ammonium chloride resin as a phase-transfer catalyst in organic synthesis. This showcases the role of these compounds in facilitating chemical reactions, particularly in multi-phase systems (Tamami & Mahdavi, 2002).
Exploration in Various Organic Reactions
- The compound's derivatives have been investigated in various organic reactions, as detailed in studies by Aboul-Enein et al. (2006) and others, demonstrating their versatility in synthetic chemistry (Aboul-Enein, El-Azzouny, Maklad, Sokeirik, & Safwat, 2006).
Properties
Molecular Formula |
C15H29N2O+ |
---|---|
Molecular Weight |
253.4 g/mol |
IUPAC Name |
trimethyl-[2-oxo-2-[(2,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)amino]ethyl]azanium |
InChI |
InChI=1S/C15H28N2O/c1-14(2)11-7-8-12(9-11)15(14,3)16-13(18)10-17(4,5)6/h11-12H,7-10H2,1-6H3/p+1 |
InChI Key |
XXQURODNNRBKEW-UHFFFAOYSA-O |
SMILES |
CC1(C2CCC(C2)C1(C)NC(=O)C[N+](C)(C)C)C |
Canonical SMILES |
CC1(C2CCC(C2)C1(C)NC(=O)C[N+](C)(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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